molecular formula C14H10N2OS B2784320 N-(benzo[d]thiazol-5-yl)benzamide CAS No. 922879-50-3

N-(benzo[d]thiazol-5-yl)benzamide

Cat. No. B2784320
CAS RN: 922879-50-3
M. Wt: 254.31
InChI Key: UQFLPCBMVUFUPY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its mechanism of action and its ability to produce biochemical and physiological effects. In

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)benzamide has a wide range of scientific research applications. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in the study of protein-protein interactions, particularly in the field of proteomics. Additionally, this compound has been investigated for its ability to inhibit enzymes such as histone deacetylases, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(benzo[d]thiazol-5-yl)benzamide is its versatility. It can be used in a wide range of scientific research applications, making it a valuable tool for researchers in various fields. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with in the laboratory. However, one limitation of this compound is its solubility. It is only sparingly soluble in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on N-(benzo[d]thiazol-5-yl)benzamide. One area of interest is its potential use as a therapeutic agent in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Additionally, there is potential for this compound to be used as a tool in the study of protein-protein interactions, particularly in the field of proteomics. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of N-(benzo[d]thiazol-5-yl)benzamide involves the reaction of 2-aminobenzo[d]thiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-13-12(8-11)15-9-18-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFLPCBMVUFUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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